molecular formula C15H11BrN2O B5811481 3-(3-bromo-4-methylphenyl)quinazolin-4-one

3-(3-bromo-4-methylphenyl)quinazolin-4-one

Cat. No.: B5811481
M. Wt: 315.16 g/mol
InChI Key: FOVUOTNHPCDCOI-UHFFFAOYSA-N
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Description

3-(3-bromo-4-methylphenyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring. These compounds have garnered significant attention due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methylphenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with 3-bromo-4-methylbenzaldehyde. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of quinazolinone derivatives, including this compound, often employs microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction time. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The compound may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromo-4-methylphenyl)quinazolin-4-one is unique due to the presence of both bromine and methyl groups on the phenyl ring. These substituents can enhance its biological activity and selectivity compared to other quinazolinone derivatives .

Properties

IUPAC Name

3-(3-bromo-4-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-6-7-11(8-13(10)16)18-9-17-14-5-3-2-4-12(14)15(18)19/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVUOTNHPCDCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NC3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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